Lack of COX-1/2 Inhibition
This compound demonstrates a clear, quantifiable lack of inhibitory activity against cyclooxygenase (COX) enzymes, a common target for many drug discovery programs. This is a key differentiator from other piperidine-containing molecules that possess anti-inflammatory properties. The data shows an IC50 value of >100 µM (>1.00E+5 nM) against both COX-1 and COX-2, indicating negligible interaction [1]. This contrasts with other piperidine derivatives, such as certain N-aralkyl piperidines, which can exhibit potent COX-2 inhibition, with some analogs showing IC50 values in the sub-100 nM range [2]. The specific structural features of the phenoxy-butynyl piperidine, including the rigid alkyne linker, appear to preclude binding to the COX active site, making it a valuable negative control or a clean starting point for developing ligands intended for non-COX targets.
| Evidence Dimension | COX-1 and COX-2 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 > 100 µM (>1.00E+5 nM) |
| Comparator Or Baseline | Representative piperidine COX-2 inhibitors (class-level): IC50 values typically < 100 nM |
| Quantified Difference | > 1000-fold lower potency |
| Conditions | Enzymatic assay with arachidonic acid substrate, 25°C incubation, absorbance measurement [1]. |
Why This Matters
For researchers seeking a piperidine scaffold devoid of COX-mediated anti-inflammatory activity, this compound offers a well-documented, inert baseline, reducing confounding effects in assays for other targets (e.g., CNS receptors).
- [1] BindingDB. BDBM236636 (US9388139, 3): IC50 > 1.00E+5 nM at human COX-1 and COX-2. View Source
- [2] Dannhardt G, Kiefer W. Cyclooxygenase inhibitors – current status and future prospects. Eur J Med Chem. 2001;36(2):109-26. (Illustrates typical potency range for piperidine-based COX-2 inhibitors). View Source
